4-(Methoxymethyl)benzoyl chloride
Overview
Description
4-(Methoxymethyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where a methoxymethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methoxymethyl)benzoyl chloride can be synthesized through the direct chlorination of 4-methoxybenzoic acid using thionyl chloride . The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the desired benzoyl chloride derivative.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of thionyl chloride remains common due to its efficiency in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Addition-Elimination Mechanism: Reacts with potassium thiocyanate to yield isothiocyanate derivatives.
Common Reagents and Conditions:
Amines: Used to form amides.
Alcohols: Used to form esters.
Potassium Thiocyanate: Used for the formation of isothiocyanate derivatives.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Isothiocyanate Derivatives: Formed from reactions with potassium thiocyanate.
Scientific Research Applications
4-(Methoxymethyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reactive acylating agent in organic synthesis to produce various derivatives.
Biology: Employed in the synthesis of bioactive compounds, such as echinoside A and salinosporamide A.
Medicine: Utilized in the synthesis of potential anti-cancer agents and compounds with HIV-1 activity.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)benzoyl chloride primarily involves nucleophilic substitution reactions. The compound’s acyl chloride group is highly reactive, allowing it to readily react with nucleophiles. The nucleophilic attack on the carbonyl carbon leads to the formation of tetrahedral intermediates, followed by the elimination of chloride ions to form the final products .
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Similar in structure but lacks the methoxymethyl group.
4-Methoxybenzyl chloride: Contains a methoxy group and a benzyl chloride moiety.
4-Methylbenzoyl chloride: Similar structure with a methyl group instead of a methoxymethyl group.
Uniqueness: 4-(Methoxymethyl)benzoyl chloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can provide distinct advantages in specific synthetic applications compared to its analogs.
Biological Activity
4-(Methoxymethyl)benzoyl chloride, with the chemical formula , is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. Its structural characteristics suggest potential biological activities, especially in the realm of enzyme inhibition and fungicidal properties.
- Molecular Formula :
- Molecular Weight : 184.62 g/mol
- Chemical Structure : The compound consists of a benzoyl group substituted with a methoxymethyl group, which may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds related to benzoyl chlorides exhibit diverse biological activities, including:
- Antimicrobial Properties : Benzoyl derivatives have been studied for their effectiveness against various pathogens.
- Enzyme Inhibition : Certain derivatives have shown potential as dual inhibitors of bacterial topoisomerases, which are critical for DNA replication and transcription.
Table 1: Biological Activities of Related Compounds
Compound | Activity Type | Reference |
---|---|---|
This compound | Antimicrobial | |
Benzyl chloride | Mutagenicity | |
4-Chloromethylbiphenyl | Carcinogenicity | |
Various benzamide derivatives | Fungicidal |
Antimicrobial Activity
A study focusing on the antimicrobial effects of benzoyl derivatives indicated that this compound possesses notable activity against several bacterial strains. This suggests that the compound could be developed into a therapeutic agent for treating infections.
Enzyme Inhibition
Research has highlighted the potential of this compound as a dual inhibitor of bacterial topoisomerases. These enzymes are vital for bacterial survival, and their inhibition can lead to effective antibacterial strategies. The compound demonstrated balanced inhibition against both DNA gyrase and topoisomerase IV, making it a candidate for further development in antibiotic therapies .
Fungicidal Properties
In agricultural applications, derivatives of benzoyl chloride have been incorporated into fungicide formulations. The ability of these compounds to inhibit fungal growth has been documented, suggesting that this compound could also serve as an effective fungicide .
Properties
IUPAC Name |
4-(methoxymethyl)benzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLONZHNJKJMND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551771 | |
Record name | 4-(Methoxymethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82628-75-9 | |
Record name | 4-(Methoxymethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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